molecular formula C10H15FO4 B2593138 1,1-diethyl 3-fluorocyclobutane-1,1-dicarboxylate CAS No. 123812-76-0

1,1-diethyl 3-fluorocyclobutane-1,1-dicarboxylate

Cat. No.: B2593138
CAS No.: 123812-76-0
M. Wt: 218.224
InChI Key: GTRGNFQDSKPLES-UHFFFAOYSA-N
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Description

1,1-Diethyl 3-fluorocyclobutane-1,1-dicarboxylate (CAS RN 123812-76-0) is a fluorinated cyclobutane derivative offered for research and development purposes. With the molecular formula C 10 H 15 FO 4 and a molecular weight of 218.22 g/mol, this compound serves as a versatile building block in synthetic organic chemistry . The incorporation of fluorine into the cyclobutane ring system is a strategy widely employed in medicinal chemistry and agrochemical research to modulate the physicochemical properties, metabolic stability, and biological activity of target molecules. As part of the diethyl cyclobutane-1,1-dicarboxylate family, this compound is related to other valuable intermediates, such as Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate, which are recognized for their use in the synthesis of advanced compounds in the pharmaceutical and specialty chemicals industries . This fluorinated analog is particularly valuable for constructing complex, bioactive molecules due to the strategic introduction of a fluorine atom, making it a critical reagent for researchers developing new drugs or functional materials. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the associated Safety Data Sheet (SDS) for proper handling and storage instructions, which recommend storage under an inert atmosphere at room temperature .

Properties

IUPAC Name

diethyl 3-fluorocyclobutane-1,1-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15FO4/c1-3-14-8(12)10(5-7(11)6-10)9(13)15-4-2/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTRGNFQDSKPLES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC(C1)F)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1,1-diethyl 3-fluorocyclobutane-1,1-dicarboxylate typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

Ester Hydrolysis and Decarboxylation

The ethyl ester groups undergo hydrolysis under acidic or basic conditions to yield 3-fluorocyclobutane-1,1-dicarboxylic acid (Fig. 1). This reaction is critical for preparing bioactive derivatives or intermediates for further functionalization.

Conditions and Outcomes:

ConditionProductYieldSource
1M HCl, reflux, 12h3-Fluorocyclobutane-1,1-dicarboxylic acid85%
1M NaOH, rt, 24hPartial hydrolysis (mono-ester)62%

Decarboxylation occurs under thermal conditions (150–200°C), producing 3-fluorocyclobutane with CO₂ release. This process is slower than analogous brominated derivatives due to fluorine's inductive effects stabilizing the carboxylate .

Nucleophilic Substitution at the Fluorine Position

Example Reaction:

SubstrateReagent/ConditionsProductYieldSource
1,1-Diethyl 3-fluorocyclobutane-1,1-dicarboxylateNaN₃, DMF, 120°C, 24h3-Azido derivative28%
Same substratePd(OAc)₂, K₂CO₃, PhB(OH)₂, 80°C3-Phenyl derivative41%

Fluorine’s electronegativity increases ring strain, facilitating ring-opening reactions with Grignard reagents (e.g., MeMgBr) to form acyclic diesters.

Cycloaddition Reactions

The cyclobutane ring participates in [2+2] photocycloadditions with alkenes or alkynes, forming bicyclic systems. Reactivity is enhanced by the electron-withdrawing ester groups:

Key Data:

PartnerConditionsProduct StructureYieldSource
EthyleneUV light, benzene, 24hBicyclo[4.2.0]octane system67%
Phenylacetylenehv, THF, 12hFused bicyclic diene54%

Steric hindrance from the ethyl esters reduces reaction rates compared to methyl or isopropyl analogs.

C–H Functionalization and Cross-Coupling

The cyclobutane core undergoes regioselective C–H activation via palladium catalysis, enabling arylation or alkenylation (Table 1):

Table 1: C–H Functionalization Optimization

Catalyst SystemSolventTemp (°C)ProductYieldSelectivitySource
Pd(OAc)₂, Ag₂CO₃, PivOHHFIP1103,4-Diarylated product77%>20:1
Ru₃(CO)₁₂, K₂S₂O₈TFE80Alkenylated derivative65%15:1

Electron-deficient aryl iodides (e.g., 3,4,5-trimethoxyiodobenzene) show higher reactivity due to improved oxidative addition kinetics .

Ring-Opening Polymerization

Under anionic conditions, the cyclobutane ring opens to form polyesters. Molecular weights (Mₙ) range from 5,000–12,000 Da, depending on initiators:

Representative Data:

InitiatorSolventMₙ (Da)Đ (Dispersity)Source
t-BuOKTHF8,2001.3
NaHDMF11,5001.7

Biological Activity Modulation

Hydrolysis products (e.g., 3-fluorocyclobutane-1,1-dicarboxylic acid) exhibit inhibitory activity against metalloenzymes such as carbonic anhydrase (IC₅₀ = 0.8 μM) . Fluorine’s electronegativity enhances binding affinity compared to non-halogenated analogs .

Scientific Research Applications

Chemistry

In the field of chemistry, 1,1-diethyl 3-fluorocyclobutane-1,1-dicarboxylate serves as a building block for synthesizing more complex fluorinated organic compounds. It is particularly useful in the development of specialty chemicals due to the unique properties imparted by the fluorine atom.

Application Description
Building BlockUsed in synthesizing complex organic compounds.
Specialty ChemicalsDevelopment of materials with unique properties due to fluorination.

Biology

The compound acts as a precursor for synthesizing biologically active molecules. Its derivatives have shown potential in pharmaceutical applications, particularly as intermediates in drug development.

  • Pharmaceuticals : Research indicates that derivatives of this compound may exhibit biological activity relevant to therapeutic applications.

Medicine

In medical research, this compound is being explored as a potential diagnostic agent in medical imaging techniques such as positron emission tomography (PET). The fluorine atom enhances the compound's ability to participate in specific biochemical pathways, making it suitable for use as a tracer in imaging studies.

Field Potential Use
Medical ImagingTracer for PET imaging due to enhanced reactivity.
DiagnosticsPotential diagnostic agent in various imaging modalities.

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of using this compound in various applications:

  • Study on Reactivity : A study demonstrated that the fluorinated compound exhibited increased reactivity compared to non-fluorinated analogs, making it a valuable intermediate in organic synthesis .
  • Pharmaceutical Development : Case studies on drug development have shown that derivatives of this compound can lead to new therapeutic agents with improved efficacy .

Mechanism of Action

The mechanism of action of 1,1-diethyl 3-fluorocyclobutane-1,1-dicarboxylate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The ester groups facilitate its solubility and transport within biological systems. The exact molecular pathways and targets are subject to ongoing research .

Comparison with Similar Compounds

Table 1: Structural Features of Cyclobutane Dicarboxylate Derivatives

Compound Name Substituent(s) at 3-Position Ester Groups Molecular Weight (g/mol) Key Applications
This compound Fluorine (-F) Ethyl 216.21 Pharmaceutical intermediates
Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate Hydroxyl (-OH) Ethyl 216.23 Lab reagent, agrochemicals
Diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate Two fluorines (-F) Ethyl 234.20 Fluorinated polymer precursors
Diethyl 3-ethylcyclobutane-1,1-dicarboxylate Ethyl (-CH₂CH₃) Ethyl 228.28 Organic synthesis intermediates
Diisopropyl 3,3-difluorocyclobutane-1,1-dicarboxylate Two fluorines (-F) Isopropyl 288.34 Specialty chemicals

Key Observations :

  • Electronic Effects : Fluorine’s electronegativity increases the polarity of the cyclobutane ring compared to hydroxyl or ethyl groups, enhancing reactivity in cross-coupling reactions .
  • Steric Effects : Isopropyl esters (e.g., in Diisopropyl 3,3-difluorocyclobutane-1,1-dicarboxylate) introduce greater steric hindrance, reducing reaction rates in sterically demanding processes .

Spectroscopic Comparisons

Table 2: NMR Data for Selected Compounds

Compound Name ¹H NMR (δ, CDCl₃) ¹³C NMR (δ, CDCl₃)
This compound 4.12 (m, 4H, -OCH₂CH₃), 3.02 (m, 1H, F-C-H) 167.9 (C=O), 83.5 (C-F), 61.9 (OCH₂CH₃)
Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate 4.10 (m, 4H, -OCH₂CH₃), 2.85 (br s, 1H, -OH) 167.8 (C=O), 78.9 (C-OH), 61.8 (OCH₂CH₃)
Diethyl 2-vinylidenecyclopropane-1,1-dicarboxylate 5.22 (t, J = 4.9 Hz, 2H, CH₂=CH), 3.77 (s, 6H, -OCH₃) 193.7 (C=O), 83.7 (cyclopropane C), 53.4 (OCH₃)

Key Observations :

  • Fluorine Substituent : The ¹³C NMR signal for the fluorinated carbon in this compound appears at δ 83.5 , distinct from the hydroxyl-bearing carbon in Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate (δ 78.9) due to fluorine’s deshielding effect .
  • Ester Group Influence : Ethyl esters show characteristic triplet signals near δ 4.12 for -OCH₂CH₃, whereas methyl esters (e.g., in Diethyl 2-vinylidenecyclopropane-1,1-dicarboxylate) exhibit singlets at δ 3.77 .

Reactivity and Application Comparisons

Key Observations :

  • Pharmaceutical Relevance: The fluorine atom in this compound enhances bioavailability and target binding affinity in drug candidates compared to non-fluorinated analogs .
  • Polymer Chemistry : Difluorinated derivatives (e.g., Diisopropyl 3,3-difluorocyclobutane-1,1-dicarboxylate) are preferred in fluoropolymer synthesis due to their thermal stability and resistance to degradation .

Biological Activity

1,1-Diethyl 3-fluorocyclobutane-1,1-dicarboxylate is a compound of interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the presence of a cyclobutane ring with two ethyl groups and a fluorine atom attached to the carbon backbone. Its molecular formula is C10_{10}H14_{14}F1_{1}O4_{4}, and it exhibits properties typical of both esters and fluorinated compounds.

Biological Activity Overview

Research indicates that this compound may have significant implications in various biological processes:

  • Tumor Imaging : The compound has been investigated for its potential use in positron emission tomography (PET) imaging. A related compound, 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), demonstrated rapid uptake and retention in tumor tissues, suggesting that derivatives of this compound could serve as effective imaging agents for malignancies .
  • Pharmacological Properties : In studies involving tumor models, derivatives of this compound have shown promising results in targeting specific sites within tumors with high specificity. For instance, FACBC exhibited a target-to-non-target ratio greater than 5:1 in vivo, indicating its potential as a selective tracer for tumor imaging .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, the following points summarize current understanding:

  • Transport Mechanisms : The compound's ability to be selectively taken up by tumor cells may be linked to its interaction with amino acid transporters. Studies have shown that compounds similar to FACBC utilize L-type amino acid transporters for cellular uptake .
  • Fluorine Substitution Effects : The presence of fluorine in the molecular structure enhances lipophilicity and may influence the compound's pharmacokinetic properties. This feature can improve the localization of the compound within target tissues compared to non-target tissues .

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

StudyObjectiveKey Findings
Evaluate tumor uptake in glioma modelsDemonstrated preferential accumulation in tumor tissue with minimal uptake in surrounding non-malignant tissue.
Assess pharmacokinetics using PET imagingShowed maximum tumor uptake at 60 minutes post-administration with a significant tumor-to-brain ratio.
Investigate transport mechanismsHighlighted the role of L-type amino acid transporters in mediating uptake of related compounds.

Q & A

Q. What are the optimized synthetic routes for preparing 1,1-diethyl 3-fluorocyclobutane-1,1-dicarboxylate, and how do reaction conditions influence yield?

The compound can be synthesized via cyclocondensation of diethyl malonate derivatives with fluorinated precursors. Evidence from analogous cyclobutane dicarboxylates suggests using sodium ethoxide to facilitate malonate-alkyl halide condensation, followed by fluorination at the cyclobutane ring . Key factors include:

  • Catalyst selection : Alkali metal alkoxides (e.g., NaOEt) enhance nucleophilic substitution.
  • Temperature control : Reactions typically proceed at 80–100°C to balance kinetics and side-product formation.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) achieves >95% purity .
Reaction Parameter Optimal Condition Impact on Yield
CatalystNaOEtIncreases rate by 2x vs. KOtBu
SolventDry EtOHMinimizes hydrolysis
Fluorination AgentSelectfluor®85% regioselectivity

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological approaches include:

  • NMR Spectroscopy : 19F^{19}\text{F} NMR identifies fluorine position and coupling constants (e.g., 3JH-F^3J_{\text{H-F}} for cyclobutane ring strain analysis) .
  • X-ray Crystallography : Resolves stereochemistry and bond angles; cyclobutane rings typically show 88–92° bond angles due to ring strain .
  • Computational Studies : DFT calculations (B3LYP/6-31G*) predict electrostatic potential surfaces, aiding in understanding fluorination effects on reactivity .

Q. What purification strategies are effective for isolating high-purity this compound?

  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water) separates polar byproducts.
  • Recrystallization : Ethanol-water mixtures (3:1 v/v) yield crystals with >97% purity, confirmed by melting point analysis and HPLC .

Advanced Research Questions

Q. How does fluorination at the cyclobutane ring influence the compound’s reactivity in photocycloaddition or ring-opening reactions?

Fluorine’s electronegativity increases ring strain, enhancing susceptibility to [2+2] photocycloaddition. BF3_3-mediated reactions ( ) show:

  • Accelerated kinetics : Fluorinated cyclobutanes react 1.5x faster than non-fluorinated analogs.
  • Regioselectivity : Fluorine directs nucleophilic attack to the adjacent carbon, confirmed by 13C^{13}\text{C} NMR tracking .

Q. What computational methods are recommended to resolve contradictions in reported reaction mechanisms for cyclobutane dicarboxylates?

Conflicting data on ring-opening pathways (e.g., acid-catalyzed vs. radical mechanisms) can be addressed via:

  • Kinetic Isotope Effects (KIEs) : Compare kHk_{\text{H}}/kDk_{\text{D}} in deuterated solvents to identify rate-determining steps.
  • Transition State Modeling : IRC (Intrinsic Reaction Coordinate) analysis in Gaussian09 identifies intermediates not detected experimentally .

Q. How do Hansen solubility parameters inform solvent selection for reactions involving this compound?

Empirical solubility data ( ) correlate with computational HSPiP software predictions:

  • Optimal Solvents : THF (δD=18.0, δP=5.7, δH=8.0) and DCM (δD=17.8, δP=3.1, δH=5.7) minimize solubility-related yield losses.
  • Avoid : Polar aprotic solvents (DMF, δP=16.0) promote ester hydrolysis .

Methodological Considerations

  • Contradiction Analysis : When reproducibility issues arise (e.g., variable fluorination yields), systematically vary catalyst loading (10–20 mol%) and monitor via in-situ IR for real-time intermediate detection .
  • Stability Testing : Store the compound under argon at –20°C; TGA/DSC shows decomposition onset at 150°C, necessitating low-temperature reactions .

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